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molecular formula C6H7BrN2 B042010 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole CAS No. 174790-35-3

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Cat. No. B042010
M. Wt: 187.04 g/mol
InChI Key: ASLSBGAOXZIHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216173B2

Procedure details

To a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (47.2 g, 437 mmol) and sodium acetate (36.2 g, 440 mmol) in acetic acid (750 mL) at 0° C. was added bromine (22.4 mL, 435 mmol). After 10 minutes, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (5×200 mL). The organic layers were combined, dried over magnesium sulfate, and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH2:8][CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1.C([O-])(=O)C.[Na+].[Br:14]Br.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[Br:14][C:4]1[CH:5]=[N:1][N:2]2[CH2:8][CH2:7][CH2:6][C:3]=12 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
47.2 g
Type
reactant
Smiles
N=1N2C(=CC1)CCC2
Name
Quantity
36.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
22.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C2N(N=C1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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